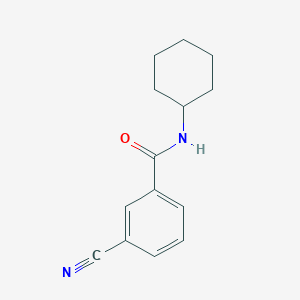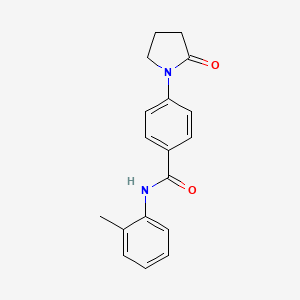![molecular formula C15H17N5 B7645383 N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine](/img/structure/B7645383.png)
N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine, commonly known as NECA, is a purine derivative that has been widely used in scientific research. It is a potent and selective agonist of adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. NECA has been extensively studied for its biochemical and physiological effects, as well as its potential therapeutic applications.
作用机制
NECA acts as an agonist of adenosine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Adenosine receptors are involved in a wide range of physiological processes, including cardiovascular function, inflammation, and pain perception. NECA binds to adenosine receptors, leading to a cascade of intracellular signaling events that ultimately result in the physiological effects of adenosine.
Biochemical and Physiological Effects:
NECA has a wide range of biochemical and physiological effects, depending on the specific adenosine receptor subtype that it binds to. It has been shown to have potent vasodilatory effects, which can be beneficial in the treatment of cardiovascular disease. NECA has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, NECA has been shown to have analgesic effects, which may be useful in the treatment of pain.
实验室实验的优点和局限性
One advantage of using NECA in lab experiments is its potency and selectivity for adenosine receptors. This allows researchers to specifically target and study the effects of adenosine on various physiological processes. Additionally, NECA is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using NECA is that it may not fully mimic the effects of endogenous adenosine, as it is a synthetic compound. Additionally, NECA may have off-target effects on other receptors or signaling pathways, which could complicate interpretation of experimental results.
未来方向
There are many potential future directions for research on NECA and adenosine receptors. One area of interest is the development of novel therapeutics that target adenosine receptors. NECA and other adenosine receptor agonists may have potential as treatments for cardiovascular disease, inflammatory diseases, and pain. Additionally, further research is needed to fully understand the role of adenosine receptors in the central nervous system, including their effects on cognition, sleep, and neuroprotection. Finally, the development of more selective adenosine receptor agonists and antagonists could help to clarify the specific roles of adenosine receptors in various physiological processes.
合成方法
NECA can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-chloroadenosine with 4-ethylphenylmagnesium bromide, followed by reduction with lithium aluminum hydride.
科学研究应用
NECA has been extensively used in scientific research as a tool to study adenosine receptors and their role in various physiological processes. It has been used to investigate the effects of adenosine on cardiovascular function, inflammation, and pain perception. NECA has also been used to study the role of adenosine in the central nervous system, including its effects on sleep, cognition, and neuroprotection.
属性
IUPAC Name |
N-[(1S)-1-(4-ethylphenyl)ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5/c1-3-11-4-6-12(7-5-11)10(2)20-15-13-14(17-8-16-13)18-9-19-15/h4-10H,3H2,1-2H3,(H2,16,17,18,19,20)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCJDAGKXKTGHO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@H](C)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7645303.png)
![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2-[cyclopentyl-[(2S)-oxolane-2-carbonyl]amino]acetic acid](/img/structure/B7645350.png)

![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)



